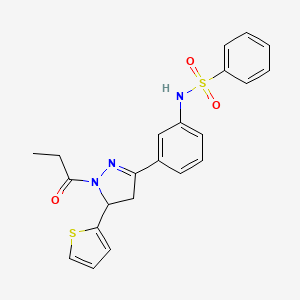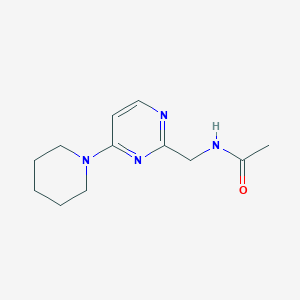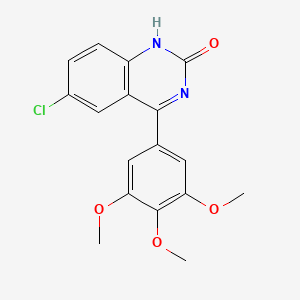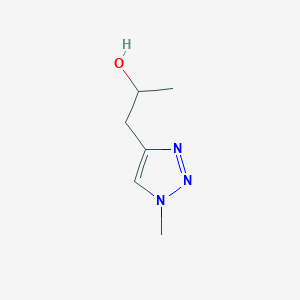
N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. This particular compound features a thiophene and pyrazole moiety, which are often found in pharmacologically active molecules. The presence of these moieties suggests potential for biological activity, such as enzyme inhibition or anti-inflammatory properties.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of similar sulfonamide compounds has been reported using key intermediates prepared from substituted benzaldehydes and hydrazinobenzenesulfonamide . Another approach involves the condensation of dilithiated C(α), N-phenylhydrazones with methyl 2-(aminosulfonyl)benzoate followed by acid cyclization to afford pyrazol-benzenesulfonamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that impart specific properties and biological activities. Crystallographic studies of similar compounds have revealed significant differences in the conformations adopted by molecules in the solid state, which can influence their biological activity . The molecular structure of the compound would likely exhibit similar conformational features.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including acylation, esterification, and hydrazinolysis, as part of their synthesis or modification . The functional groups present in the compound, such as the sulfonyl and pyrazole moieties, may also participate in reactions that are relevant to their mechanism of action, such as the inhibition of enzymes like carbonic anhydrase or cyclooxygenase .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar solvents and may form salts to improve their pharmacokinetic profiles . The presence of electron-donating or withdrawing groups on the benzene ring can affect the acidity of the sulfonyl group and thus the compound's reactivity and interaction with biological targets . The compound is expected to have properties consistent with sulfonamide-based drugs, including drug-likeness and the potential for good bioavailability.
Applications De Recherche Scientifique
Anticancer Potential
Compounds structurally related to N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide have been extensively studied for their anticancer properties. For example, certain benzenesulfonamide derivatives have demonstrated significant cytotoxic and anticancer effects, particularly against human carbonic anhydrase (hCA) IX and XII isoenzymes, which are often overexpressed in cancer cells (Gul et al., 2018). These compounds show promise as potential anticancer drug candidates due to their selective inhibitory effects on these isoenzymes.
Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of similar compounds. Sulfonamides, including variants of the compound , have been shown to effectively inhibit carbonic anhydrase I and II enzymes. These enzymes are involved in numerous physiological processes, and their inhibition can have therapeutic applications, including in the treatment of certain cancers (Gul et al., 2016).
Neurological Applications
There is also evidence to suggest potential applications in the field of neurology. Derivatives of benzenesulfonamide have been explored for their antidepressant activities. For instance, certain compounds have demonstrated significant reduction in immobility time in animal models, indicating potential antidepressant effects (Mathew et al., 2014).
Antimicrobial Effects
Additionally, some derivatives have shown promising antimicrobial activities. Sulfonamides and pyrazoline derivatives have been tested against various bacterial strains, demonstrating significant antibacterial potential (Jamode et al., 2009).
Propriétés
IUPAC Name |
N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-22(26)25-20(21-12-7-13-29-21)15-19(23-25)16-8-6-9-17(14-16)24-30(27,28)18-10-4-3-5-11-18/h3-14,20,24H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCACWVEQNCWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)
![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)


![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)